molecular formula C11H12N2S B1329898 5-Ethyl-4-phenyl-1,3-thiazol-2-amine CAS No. 34176-47-1

5-Ethyl-4-phenyl-1,3-thiazol-2-amine

Cat. No.: B1329898
CAS No.: 34176-47-1
M. Wt: 204.29 g/mol
InChI Key: JPFFDVPXYBZEPP-UHFFFAOYSA-N
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Description

5-Ethyl-4-phenyl-1,3-thiazol-2-amine is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly found in various natural products and synthetic compounds. The structure of this compound consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom, with an ethyl group at the 5-position and a phenyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine can be achieved through several methods. One common method involves the reaction of arylketones with thiourea in the presence of iodine as a catalyst. The reaction mixture is heated for several hours to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-4-phenyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents. The reactions are typically carried out in the presence of a Lewis acid catalyst.

    Nucleophilic Substitution: Reagents such as alkyl halides and acyl chlorides are used, often under basic conditions to facilitate the reaction.

Major Products Formed

    Electrophilic Substitution: Products include halogenated thiazoles and nitrothiazoles.

    Nucleophilic Substitution: Products include N-alkylated and N-acylated thiazoles.

Scientific Research Applications

5-Ethyl-4-phenyl-1,3-thiazol-2-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenyl-1,3-thiazole-2-amine
  • 5-Methyl-4-phenyl-1,3-thiazol-2-amine
  • 5-Ethyl-4-(4-bromophenyl)-1,3-thiazol-2-amine

Uniqueness

5-Ethyl-4-phenyl-1,3-thiazol-2-amine is unique due to the presence of both an ethyl group at the 5-position and a phenyl group at the 4-position, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development .

Properties

IUPAC Name

5-ethyl-4-phenyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-2-9-10(13-11(12)14-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFFDVPXYBZEPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(S1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70187776
Record name 2-Thiazolamine, 5-ethyl-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70187776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34176-47-1
Record name 2-Thiazolamine, 5-ethyl-4-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034176471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Thiazolamine, 5-ethyl-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70187776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethyl-4-phenyl-1,3-thiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The above prepared 5-ethynyl-4-phenyl-thiazol-2-ylamine (0.665 g, 3.321 mmol) was dissolved in 12 mL of ethyl acetate and hydrogenated over 0.330 g of Pd on charcoal (10%) at atmospheric pressure and ambient temperature over night. Filtration over a pad of Celite and evaporation off all solvents, followed by flash chromatography (SiO2, hexane/ethyl acetate=65/35), yielded 0.505 g of the title product as yellow viscous oil.
Quantity
0.665 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step Two
Quantity
0.33 g
Type
catalyst
Reaction Step Three

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